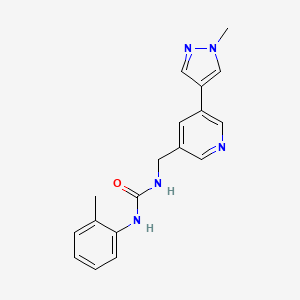
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Conformational Isomer Studies and Binding Properties
Research has explored the equilibrium between conformational isomers of pyrid-2-yl ureas, which includes compounds structurally similar to the specified chemical. These studies highlight the small preference for certain isomeric forms in specific conditions and their ability to bind cytosine with significant binding constants. This indicates the potential utility of such compounds in molecular recognition and complexation studies, especially in understanding how electronic withdrawing substituents affect intermolecular interactions (Chia-Hui Chien et al., 2004).
Synthesis and Structural Analysis
Another area of application involves the synthesis of heterocyclic ring compounds, such as pyrazolo[3,4-b]pyridines, through methods like Friedlander condensation. These processes allow for the creation of various derivatives, demonstrating the compound's versatility in synthetic chemistry. This research underlines the compound’s role in the development of new materials with potential applications in pharmaceuticals and materials science (M. Jachak et al., 2007).
Crystal Structure and Hydrogel Formation
Investigations into the crystal structure of similar urea derivatives reveal intricate details about their molecular arrangements and intermolecular bonding. Such studies are crucial for understanding the physicochemical properties of these compounds. Additionally, research on hydrogel formation by related ureas in various acidic conditions showcases the compound’s application in developing materials with tunable physical properties, which could be important for drug delivery systems and tissue engineering (Youngeun Jeon et al., 2015; G. Lloyd & J. Steed, 2011).
Chemical and Biological Recognition
Research into the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor has demonstrated the formation of highly stable supramolecular complexes with urea, providing insights into the design of new receptors for chemical and biological recognition. This highlights the potential application of the compound in sensor technology and molecular diagnostics (B. Chetia & P. Iyer, 2006).
Antimicrobial Activity
The synthesis and evaluation of substituted quinazolines, including urea derivatives for antimicrobial activity, indicate the compound's potential use in developing new antimicrobial agents. This research is crucial for addressing the growing issue of antibiotic resistance and finding new, effective treatments for bacterial infections (Vipul M. Buha et al., 2012).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVBHMGEZCTARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

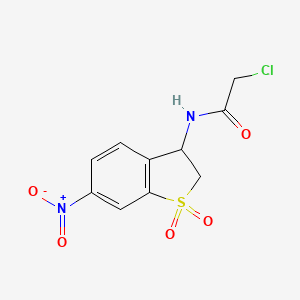
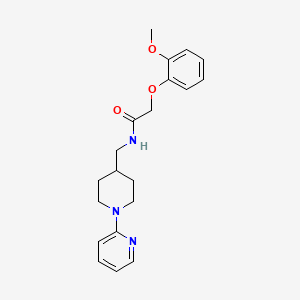
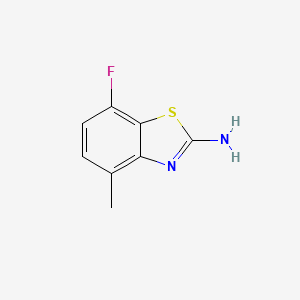
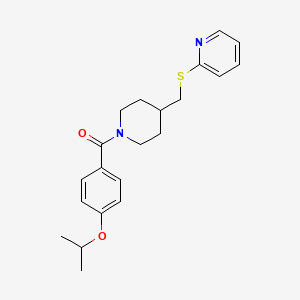
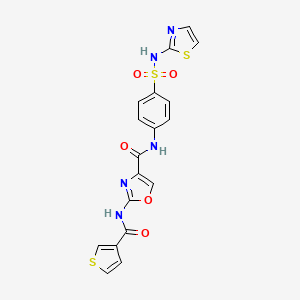
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
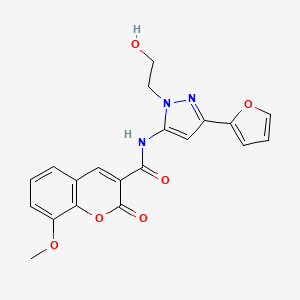
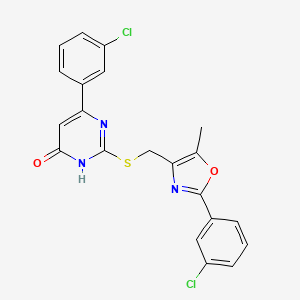
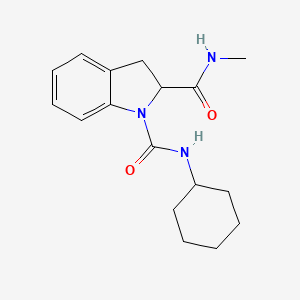
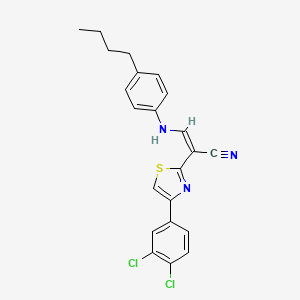
![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)